molecular formula C9H12O2S B13985745 S-tert-butyl furan-2-carbothioate CAS No. 63599-52-0

S-tert-butyl furan-2-carbothioate

Cat. No.: B13985745
CAS No.: 63599-52-0
M. Wt: 184.26 g/mol
InChI Key: GSOUNCHLQZTTMS-UHFFFAOYSA-N
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Description

S-tert-butyl furan-2-carbothioate is an organic compound characterized by the presence of a furan ring substituted with a tert-butyl group and a carbothioate moiety. This compound is part of the broader class of furan derivatives, which are known for their diverse chemical properties and applications in various fields, including medicinal chemistry and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-tert-butyl furan-2-carbothioate typically involves the reaction of furan-2-carbothioic acid with tert-butyl alcohol in the presence of a suitable catalyst. The reaction conditions often include the use of a dehydrating agent to facilitate the esterification process. Common catalysts used in this synthesis include sulfuric acid or p-toluenesulfonic acid .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process .

Chemical Reactions Analysis

Types of Reactions

S-tert-butyl furan-2-carbothioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of halogenated furan derivatives .

Scientific Research Applications

S-tert-butyl furan-2-carbothioate has several applications in scientific research:

Mechanism of Action

The mechanism by which S-tert-butyl furan-2-carbothioate exerts its effects involves interactions with various molecular targets. The furan ring can participate in π-π stacking interactions, while the carbothioate group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

S-tert-butyl furan-2-carbothioate is unique due to the presence of both the tert-butyl group and the carbothioate moiety. This combination imparts distinct chemical properties, such as increased steric hindrance and unique reactivity patterns, making it valuable for specific applications in research and industry .

Properties

CAS No.

63599-52-0

Molecular Formula

C9H12O2S

Molecular Weight

184.26 g/mol

IUPAC Name

S-tert-butyl furan-2-carbothioate

InChI

InChI=1S/C9H12O2S/c1-9(2,3)12-8(10)7-5-4-6-11-7/h4-6H,1-3H3

InChI Key

GSOUNCHLQZTTMS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SC(=O)C1=CC=CO1

Origin of Product

United States

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